Cyclopropyl Group as a Preferred R¹ Substituent in Kinase Inhibitor Patents
The Brasca patent (US20070004705) explicitly enumerates cyclopropyl among preferred R¹ substituents for pyrrolo-pyrazole kinase inhibitors, alongside 4-tert-butylphenylmethyl and 4-fluorophenylmethyl, while excluding smaller alkyl groups such as methyl or ethyl from the preferred list . This qualitative ranking reflects empirical optimization of biochemical potency and selectivity. In parallel, the P-CAB patent US20220267336 directly exemplifies N-cyclopropyl-3-((3-(2-fluorophenyl)-5-methyl-5,6-dihydropyrrolo[3,4-c]pyrazol-2(4H)-yl)methyl)benzamide as a preferred compound, distinguishing it from the corresponding N-methyl and N-ethyl analogs .
| Evidence Dimension | Position in patent preference hierarchy for kinase/P-CAB inhibitors |
|---|---|
| Target Compound Data | Cyclopropyl listed as preferred R¹ group |
| Comparator Or Baseline | Methyl, ethyl groups not listed as preferred in the same patent claims |
| Quantified Difference | Not quantifiable; qualitative preference based on SAR data |
| Conditions | Patent specification for kinase inhibitor and P-CAB compound claims |
Why This Matters
Patent-preferred substituents typically reflect superior potency, selectivity, or pharmacokinetic profiles, making cyclopropyl-bearing intermediates more likely to advance in medicinal chemistry campaigns.
- [1] Brasca MG et al. Substituted pyrrolo-pyrazole derivatives as kinase inhibitors, US20070004705A1, 2007. View Source
- [2] Patent application US20220267336, Pyrrolopyrazole derivatives, preparation method thereof and application thereof in medicine, 2022. View Source
